1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol
Description
1-Benzyl-3,3-difluoro-4-phenylpiperidin-4-ol is a fluorinated piperidine derivative featuring a benzyl group at position 1, two fluorine atoms at position 3, and a phenyl-substituted hydroxyl group at position 4. The 3,3-difluoro substitution likely enhances metabolic stability and electron-withdrawing effects, while the hydroxyl group at position 4 may improve solubility but reduce lipophilicity compared to non-hydroxylated analogs .
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO/c19-18(20)14-21(13-15-7-3-1-4-8-15)12-11-17(18,22)16-9-5-2-6-10-16/h1-10,22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUKFHVVPGNJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(C2=CC=CC=C2)O)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Group: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation and Phenylation: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions using benzyl halides and phenyl halides, respectively.
Industrial Production Methods
Industrial production of 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Benzyl halides, phenyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-Difluoro-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Derivatives
Benperidol (Proprietary Name: Anquil)
- Structure : 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one ().
- Key Features : A benzimidazolone moiety fused to a piperidine ring, with a 4-fluorophenyl ketone side chain.
- Activity : Potent antipsychotic agent acting as a dopamine D2 receptor antagonist .
- Comparison : Unlike 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol, Benperidol’s activity hinges on its benzimidazolone core and extended side chain. The difluoro substitution in the target compound may confer greater metabolic resistance compared to Benperidol’s single fluorine atom.
1-Benzyl-4-(4-Fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)
Cytotoxic Piperidone Derivatives
3,5-Bis(2-thienylmethylene)-4-piperidone
- Structure : Features conjugated α,β-unsaturated ketones and thiophene rings ().
- Activity: Demonstrates cytotoxicity via thiol-binding interactions, avoiding genotoxicity associated with DNA-binding agents .
- Comparison : The target compound lacks conjugated ketones, which are critical for thiol reactivity in cytotoxic analogs. However, its difluoro and hydroxyl groups may enable unique interactions with biological targets.
Benzyl-Substituted Piperidines
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability: The 3,3-difluoro substitution in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated drugs like Benperidol .
- Solubility vs. Permeability : The hydroxyl group at position 4 likely improves aqueous solubility but could limit blood-brain barrier penetration, contrasting with lipophilic analogs like 3c .
- Pharmacological Potential: While cytotoxic piperidones (e.g., ) target thiol-rich proteins, the target compound’s unique substituents may favor interactions with enzymes or receptors sensitive to fluorine and hydroxyl motifs.
Biological Activity
1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring with difluoro and phenyl substitutions, which are known to influence its pharmacological properties. The presence of fluorine atoms typically enhances metabolic stability and alters lipophilicity, which can affect the compound's bioavailability and interaction with biological targets.
The biological activity of 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. For instance, studies have shown that related benzoylpiperidine derivatives exhibit significant inhibitory effects on enzymes involved in various metabolic pathways, suggesting potential applications in treating metabolic disorders and cancer .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzylpiperidine derivatives. For example, a related compound demonstrated notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol may possess similar activities worthy of further investigation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study focusing on the 4-phenyl piperidine series indicated promising activity against Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. The structure–activity relationship (SAR) studies revealed that modifications in the piperidine ring could enhance antibacterial potency while maintaining favorable physicochemical properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-benzyl-3,3-difluoro-4-phenylpiperidin-4-ol | Structure | Antiproliferative | TBD |
| Benzoylpiperidine 18 | Structure | Anticancer (breast) | 19.9 - 75.3 |
| Benzoylpiperidine 20 | Structure | MAGL inhibitor | 80 nM |
Case Studies
Case Study 1: Inhibition of Enzymatic Activity
A study on related compounds demonstrated their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The most potent inhibitor from the series exhibited an IC50 value of 80 nM, showing selectivity over other enzymes and potential for therapeutic use in metabolic disorders .
Case Study 2: Antiproliferative Effects
In vitro studies on human cancer cell lines indicated that modifications to the benzoylpiperidine scaffold can significantly enhance anticancer activity. The lead compounds were optimized through molecular docking studies to improve binding affinity to their targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
